

The Discovery and Scientific Journey of Cyanidin 3-Galactoside: A Technical Guide

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Compound of Interest

Compound Name: Cyanidin 3-galactoside

Cat. No.: B190881

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Abstract

Cyanidin 3-galactoside, a prominent member of the anthocyanin family of plant pigments, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound. It details the initial isolation and characterization, outlines modern experimental protocols for its study, presents quantitative data on its biological activities, and visualizes the key signaling pathways it modulates. This document serves as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Discovery and Early History

The journey to understand **cyanidin 3-galactoside** is intrinsically linked to the broader history of anthocyanin research. These water-soluble pigments, responsible for many of the red, purple, and blue colors in plants, were first given their name, "anthokyan," by the German pharmacist Ludwig Clamor Marquart in 1835. However, it was the pioneering work of the Nobel laureate Richard Willstätter in the early 20th century that laid the foundational understanding of their chemical structures.

The first documented isolation and characterization of **cyanidin 3-galactoside**, also known by the trivial name idaein, is credited to Richard Willstätter and H. Mallison in 1915. In their

seminal paper, "Untersuchungen über die Anthocyane. V. Über den Farbstoff der Preiselbeere" (Investigations on Anthocyanins. V. On the Pigment of the Cranberry), they detailed the extraction of this anthocyanin from cranberries (*Vaccinium vitis-idaea*), from which the name "idaein" is derived.^[1] Their work established the basic chemical nature of the compound as a glycoside of cyanidin. Later, in 1932, it was also identified as the pigment responsible for the color of the copper beech (*Fagus sylvatica* cultivar).^[2]

Physicochemical Properties

Cyanidin 3-galactoside is a flavonoid belonging to the anthocyanidin-3-O-glycoside class of organic compounds. Its structure consists of a cyanidin aglycone O-glycosidically linked to a galactose moiety at the C3 position.

Property	Value
Chemical Formula	C ₂₁ H ₂₁ O ₁₁ ⁺
Molar Mass	449.38 g/mol (cation)
IUPAC Name	(2S,4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Synonyms	Idaein, Cy3Gal, Cyanidin 3-O-galactoside
UV-vis (λ _{max})	528 nm (in methanol) ^[2]

Natural Occurrence

Cyanidin 3-galactoside is widely distributed in the plant kingdom and is a significant contributor to the color of many fruits and berries.

Plant Source	Concentration of Cyanidin 3-Galactoside (mg/100g fresh weight)
Highbush Blueberry (<i>Vaccinium corymbosum</i>) 'Brigitta'	28.53[3]
Highbush Blueberry (<i>Vaccinium corymbosum</i>) (average)	24.77[3]
Blackberry (<i>Rubus</i> spp.)	0.40

Experimental Protocols

Extraction and Isolation

4.1.1. Historical Method (Based on Willstätter's Era Principles)

While the exact 1915 protocol is not readily available in modern databases, the general principles of anthocyanin extraction in that era involved:

- **Maceration:** The plant material (e.g., cranberries) was crushed and macerated in an acidic alcoholic solvent, typically methanol or ethanol with a small amount of hydrochloric acid, to stabilize the flavylium cation.
- **Filtration and Concentration:** The extract was filtered to remove solid plant material and then concentrated under reduced pressure.
- **Purification:** Purification often involved precipitation with lead acetate to remove impurities, followed by regeneration of the anthocyanin from the lead salt. Further purification could be achieved by repeated crystallizations from acidic solutions.

4.1.2. Modern Extraction and Isolation Protocol from Cranberries

This protocol is a composite of modern, validated methods for the extraction and isolation of **cyanidin 3-galactoside**.

- **Sample Preparation:** Freeze-dried cranberry fruit is ground to a fine powder (<60 mesh).
- **Extraction:**

- Weigh approximately 0.250 g of the powdered sample into a 50 mL conical tube.
- Add 20 mL of extraction solvent (methanol acidified with 0.1% HCl or formic acid).
- Vortex for 10 seconds, sonicate for 15 minutes, and then shake at 180 rpm for 30 minutes.
- Centrifuge the mixture at 5000 rpm for 5 minutes.
- Decant the supernatant into a 25 mL volumetric flask and bring to volume with the extraction solvent.
- Purification (Solid-Phase Extraction - SPE):
 - Condition a C18 SPE cartridge with methanol followed by acidified water.
 - Load the extract onto the cartridge.
 - Wash the cartridge with acidified water to remove sugars and organic acids.
 - Elute the anthocyanins with acidified methanol.
 - The eluate can be concentrated under vacuum for further analysis or purification.
- Semi-Preparative HPLC for High-Purity Isolation:
 - Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 μ m).
 - Mobile Phase A: 5% formic acid in water.
 - Mobile Phase B: 100% methanol or acetonitrile.
 - Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to separate the different anthocyanins.
 - Detection: A photodiode array (PDA) detector set at 520 nm.
 - Fractions corresponding to the **cyandin 3-galactoside** peak are collected.

Characterization and Quantification

4.2.1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This is a standard method for the quantification of **cyanidin 3-galactoside**.

- Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
- Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m).
- Mobile Phase A: 5% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A typical gradient might start at 5% B, increase to 25% B over 30 minutes, then to 50% B over 10 minutes, followed by a wash and re-equilibration step.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: Monitoring at 520 nm.
- Quantification: Based on a calibration curve generated using a certified **cyanidin 3-galactoside** standard.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the unambiguous identification of **cyanidin 3-galactoside**.

- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
- Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap mass analyzers can be used.
- Identification: **Cyanidin 3-galactoside** is identified by its specific mass-to-charge ratio (m/z) of 449.1 for the molecular ion $[M]^+$ and its characteristic fragmentation pattern, which includes a fragment at m/z 287.1 corresponding to the cyanidin aglycone.

Biological Activities and Quantitative Data

Cyanidin 3-galactoside exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

The antioxidant capacity of **cyanidin 3-galactoside** is often assessed using various in vitro assays.

Assay	IC50 Value (µg/mL)	Source
DPPH Radical Scavenging Activity	Varies depending on the study, with some indicating strong activity. For a purified extract with high C3G content, IC50 can be in the range of 30-100 µg/mL.	

Note: IC50 values can vary significantly based on the specific experimental conditions and the purity of the compound.

Anti-inflammatory Activity

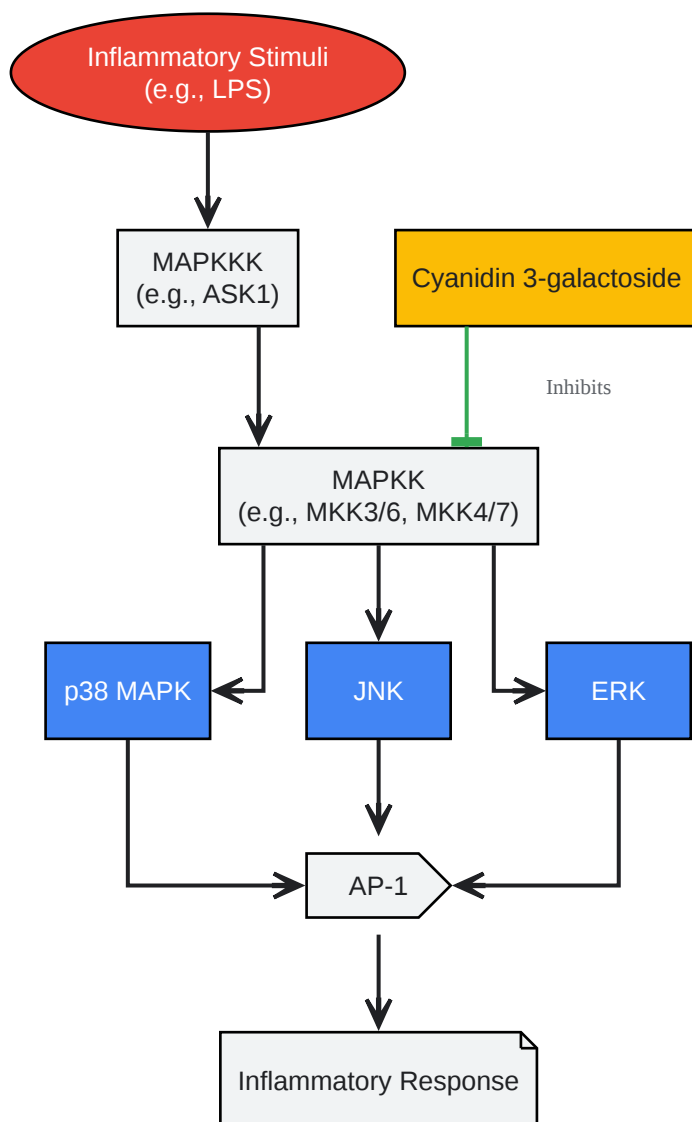
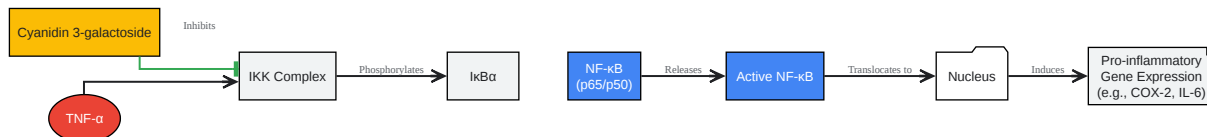
Cyanidin 3-galactoside has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. For instance, in a study on intestinal epithelial cells, an anthocyanin-rich extract containing a significant amount of **cyanidin 3-galactoside** demonstrated a recovery index of 29.97% after in vitro digestion, indicating its relative stability and potential bioavailability in the gut.

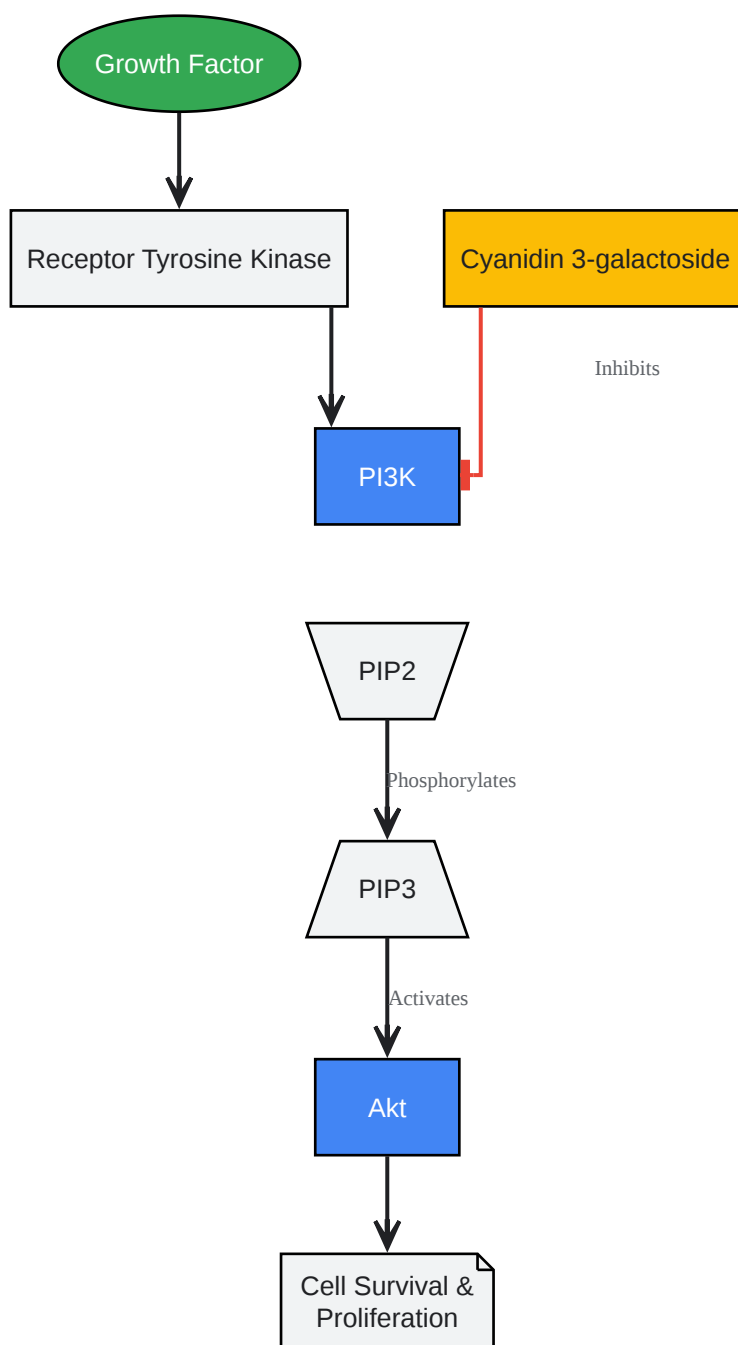
Signaling Pathways

Cyanidin 3-galactoside and other closely related anthocyanins, such as cyanidin 3-glucoside, have been shown to modulate several key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis.

NF-κB Signaling Pathway

Cyanidin glycosides can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response.





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